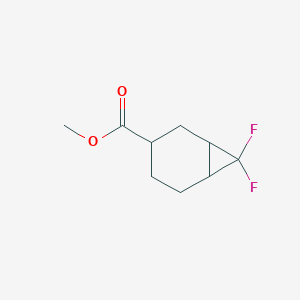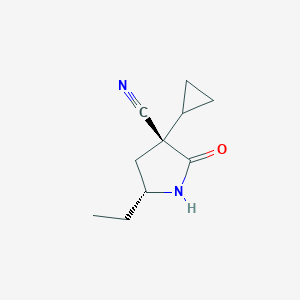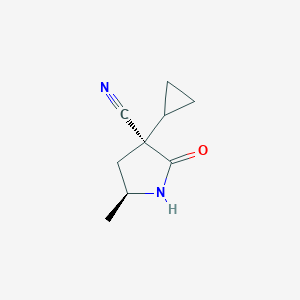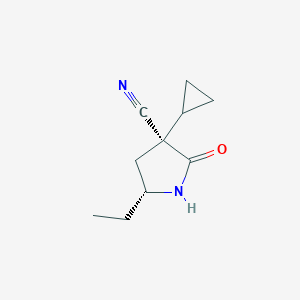
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile, also known as CPMPC, is a cyclopropyl-substituted pyrrolidine-3-carbonitrile. It is a synthetic compound with potential applications in scientific research. CPMPC has been studied for its ability to act as a ligand for various enzymes, including cytochrome P450s, which are important in drug metabolism. In addition, CPMPC has been found to have anti-cancer and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has been studied for its potential applications in scientific research. It has been found to act as a ligand for cytochrome P450s, which are important in drug metabolism. In addition, this compound has been found to have anti-cancer and anti-inflammatory properties. It has also been studied for its potential use as a chemical tool to study the structure and activity of enzymes.
Wirkmechanismus
The mechanism of action of (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is not fully understood. However, it is thought to act as an inhibitor of cytochrome P450s, which are important in drug metabolism. In addition, this compound has been found to have anti-cancer and anti-inflammatory properties. It is believed that this compound may act as an inhibitor of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have anti-cancer and anti-inflammatory properties. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. In addition, this compound has been found to inhibit the activity of cytochrome P450s, which are important in drug metabolism. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize, and it has been found to have anti-cancer and anti-inflammatory properties. In addition, this compound has been found to act as an inhibitor of cytochrome P450s, which are important in drug metabolism. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, and the effects of this compound on the body are not fully known.
Zukünftige Richtungen
The potential future directions for research on (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile include further studies into its mechanism of action, its effects on the body, and its potential applications in drug metabolism. In addition, further studies into the synthesis of this compound and its potential uses as a chemical tool to study the structure and activity of enzymes could be beneficial. Finally, further studies into the anti-cancer and anti-inflammatory properties of this compound could lead to new treatments for these conditions.
Synthesemethoden
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile was first synthesized in 1989 by a two-step procedure involving the reaction of 5-methyl-2-oxo-pyrrolidine-3-carbonitrile with 1-chloro-3-cyclopropylpropane. The first step of the synthesis involves the reaction of 5-methyl-2-oxo-pyrrolidine-3-carbonitrile with 1-chloro-3-cyclopropylpropane in the presence of a base, such as sodium hydroxide, to form the desired product, this compound. The second step of the synthesis involves the hydrolysis of the product to yield the desired compound.
Eigenschaften
IUPAC Name |
(3R,5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIZMHGJUWIHY-RCOVLWMOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@](C(=O)N1)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)
![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)




![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)
